molecular formula C13H19NS3 B254507 5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione

5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione

Cat. No. B254507
M. Wt: 285.5 g/mol
InChI Key: LCSMFNSLUAOMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.

Mechanism of Action

The mechanism of action of 5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione is still not fully understood. However, studies have suggested that it may exert its biological activity through the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and viral infections.
Biochemical and Physiological Effects:
Studies have shown that 5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione can modulate various biochemical and physiological processes in living organisms. For instance, it has been shown to reduce the production of pro-inflammatory cytokines, inhibit the proliferation of cancer cells, and suppress the replication of viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one of the main limitations is its low solubility in water, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for the research on 5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione. One of the most promising areas is the development of new derivatives that can exhibit enhanced biological activity and solubility. Additionally, further studies are needed to elucidate the exact mechanism of action and to explore the potential applications of this compound in various fields, such as materials science and agriculture. Finally, the development of new synthetic methods that can improve the efficiency and yield of the synthesis process is also an important area of future research.

Synthesis Methods

The synthesis of 5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione can be achieved through a multi-step process that involves the reaction of different chemicals. One of the most common methods involves the condensation of 2-methyl-3-buten-2-ol with thiourea in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of reactions that include cyclization, oxidation, and reduction, leading to the formation of the final compound.

Scientific Research Applications

5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory, anti-cancer, and anti-viral agent. In agriculture, it has been used as a plant growth regulator and pesticide. In materials science, it has been used as a precursor for the synthesis of various functional materials, such as fluorescent dyes and polymers.

properties

Product Name

5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione

Molecular Formula

C13H19NS3

Molecular Weight

285.5 g/mol

IUPAC Name

5,5,8-trimethyl-5a,6,7,8,9,9a-hexahydro-3H-isothiochromeno[3,4-d][1,3]thiazole-2-thione

InChI

InChI=1S/C13H19NS3/c1-7-4-5-9-8(6-7)10-11(14-12(15)16-10)17-13(9,2)3/h7-9H,4-6H2,1-3H3,(H,14,15)

InChI Key

LCSMFNSLUAOMEL-UHFFFAOYSA-N

SMILES

CC1CCC2C(C1)C3=C(NC(=S)S3)SC2(C)C

Canonical SMILES

CC1CCC2C(C1)C3=C(NC(=S)S3)SC2(C)C

Origin of Product

United States

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